5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole

説明

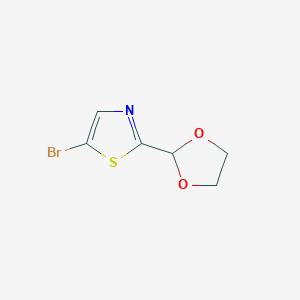

Structure

2D Structure

特性

IUPAC Name |

5-bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c7-4-3-8-5(11-4)6-9-1-2-10-6/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGHWGLCEYOMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=NC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Lithiation with Lithium Diisopropylamide (LDA)

-

- Solvent: Anhydrous tetrahydrofuran (THF)

- Temperature: -70 °C to -60 °C

- Time: Approximately 1 hour for lithiation

-

- LDA selectively deprotonates the 5-position of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, generating a lithium-thiazolyl intermediate.

- This intermediate is then treated with electrophiles to introduce various substituents at position 5.

| Entry | Electrophile | Product Description | Yield (%) |

|---|---|---|---|

| 1 | Acetaldehyde | 1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol | 92 |

| 2 | Cyclohexanone | 1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]cyclohexan-1-ol | 87 |

| 3 | Morpholin-4-carbaldehyde | 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde | 85 |

| 4 | N-Methoxy-N-methylacetamide | 1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-one | 85 |

| 5 | Carbon dioxide (CO2) | 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid | 74 |

Lithiation with tert-Butyllithium (t-BuLi)

-

- Solvent: Anhydrous THF

- Temperature: -80 °C

- Time: 30 minutes for lithiation

-

- t-BuLi induces double lithiation at both the 2- and 5-positions of the thiazole ring.

- Subsequent treatment with electrophiles yields difunctionalized thiazole derivatives.

| Entry | Electrophile | Product Description | Yield (%) |

|---|---|---|---|

| 1 | Acetaldehyde | 1,1'-[4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2,5-diyl]di(ethan-1-ol) | 93 |

| 2 | Cyclohexanone | [4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2,5-diyl]di(cyclohexan-1-ol) | 87 |

| 3 | Morpholin-4-carbaldehyde | 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2,5-dicarbaldehyde | 84 |

| 4 | N-Methoxy-N-methylacetamide | 1,1'-[4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2,5-diyl]di(ethan-1-one) | 84 |

| 5 | Carbon dioxide (CO2) | Unstable 4-(1,3-dioxolan-2-yl)-1,3-thiazole-2,5-dicarboxylic acid (decarboxylates to 5-carboxylic acid) | 74 |

Reaction Workup and Purification

- After electrophilic quenching, the reaction mixtures are typically quenched with water or dilute acid.

- Organic layers are separated, and aqueous layers are extracted with ethyl acetate.

- Combined organic extracts are dried over sodium sulfate.

- Solvent removal under reduced pressure yields crude products.

- Purification is achieved by chromatographic techniques, commonly silica gel column chromatography using mixtures of dichloromethane and ethyl acetate.

- Final products are often oils or crystalline solids, characterized by IR, NMR, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Base/Reagent | Temperature | Electrophiles | Products | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|

| Lithiation with LDA | Lithium diisopropylamide | -70 °C to -60 °C | Aldehydes, ketones, CO2 | Mono-substituted thiazoles | 74 - 92 | Selective lithiation at position 5 |

| Lithiation with t-BuLi | tert-Butyllithium | -80 °C | Aldehydes, ketones, CO2 | Di-substituted thiazoles | 74 - 93 | Double lithiation at positions 2 and 5 |

Research Findings and Practical Implications

- The lithiation approach provides a versatile and efficient route to functionalized 5-substituted thiazoles.

- The choice of lithiation reagent (LDA vs. t-BuLi) controls mono- versus di-substitution, allowing tailored synthesis.

- The methodology avoids side reactions such as halogen migration, ensuring regioselectivity.

- The resulting compounds serve as key intermediates for the synthesis of biologically active molecules and potential pharmaceutical agents.

- The robustness of the reaction conditions and high yields make these methods attractive for both academic research and industrial applications.

化学反応の分析

Types of Reactions

5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium or copper.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiazole derivatives, while coupling reactions can produce biaryl compounds.

科学的研究の応用

5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

類似化合物との比較

Positional Isomers

2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (CAS 231278-12-9)

- Structural Difference : Bromine and dioxolane groups are transposed (positions 2 and 4 vs. 5 and 2 in the target compound).

- Reactivity : The bromine at position 2 enhances electrophilic substitution at position 5, whereas the target compound’s bromine at position 5 directs reactivity toward position 2. This positional isomerism impacts synthetic pathways and derivative formation .

- Applications : Used as a nucleophilic trifunctional aldehyde precursor in alkylating agents and herbicides .

Substituent Variations

5-Bromo-2-(chloromethyl)-1,3-thiazole (CAS 50398-74-8)

- Structural Difference : Replaces the dioxolane group with a chloromethyl substituent.

- Reactivity : The chloromethyl group facilitates nucleophilic substitution (e.g., SN2 reactions) for introducing amines or thiols, unlike the dioxolane’s aldehyde-masking role .

- Applications : Intermediate in agrochemicals and pharmaceuticals due to its versatile reactivity .

5-Bromo-2-(4-methylphenyl)-1,3-thiazole (CAS 1086382-54-8)

- Structural Difference : Aromatic 4-methylphenyl group replaces the dioxolane.

- Electronic Effects : The electron-donating methyl group increases ring electron density, altering binding affinity in biological targets compared to the electron-withdrawing dioxolane .

- Biological Activity : Shows moderate antimicrobial activity but lower solubility due to increased hydrophobicity .

Heterocyclic Systems

2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

- Structural Difference : Fused imidazo-thiadiazole system replaces the thiazole core.

- Reactivity: Bromine at position 2 undergoes substitution with secondary amines, but the fused ring system limits regioselective modifications compared to monocyclic thiazoles .

- Biological Activity : Exhibits insecticidal and fungicidal properties, though less potent than 1,3-thiazole derivatives in enzyme inhibition .

生物活性

5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a bromine atom and a dioxolane moiety. The thiazole structure is significant in drug design due to its ability to interact with various biological targets. The presence of the bromine atom enhances the compound's reactivity, while the dioxolane group may contribute to its pharmacological properties by influencing solubility and bioavailability.

The mechanism of action of this compound is primarily linked to its interactions with enzymes and proteins involved in metabolic pathways. It has been reported to inhibit specific oxidoreductases, affecting cellular redox states and potentially leading to apoptosis in cancer cells. The compound's ability to bind to proteins may alter their conformation and activity, which can significantly influence cellular signaling pathways.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. Research indicates that thiazole derivatives often show efficacy against both Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 625–1250 µg/mL |

| Escherichia coli | Not effective |

| Pseudomonas aeruginosa | Moderate activity |

These findings suggest that while the compound is effective against certain pathogens, it may lack activity against others like E. coli.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have indicated that compounds containing thiazole rings can induce cytotoxic effects in various cancer cell lines. For instance, the compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Study : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent.

- Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that this compound could effectively reduce cell viability at specific concentrations. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole?

- Methodological Answer : The compound can be synthesized via halogen dance reactions, where bromine repositioning is achieved using lithium diisopropylamide (LDA) to deprotonate the thiazole ring, followed by bromine migration. Alternative routes involve coupling 1,3-dioxolane derivatives with brominated thiazole precursors under palladium catalysis or nucleophilic substitution conditions. Reaction optimization should consider solvent polarity (e.g., THF or acetonitrile) and temperature (typically −78°C to room temperature) to minimize side reactions .

- Key Data : Evidence from analogous thiazole syntheses shows yields of 53–65% when using CuBr/n-butyl nitrite systems for bromination .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Identify the dioxolane protons (δ ~4.8–5.2 ppm as a multiplet) and thiazole ring protons (δ ~7.5–8.5 ppm). The bromine atom deshields adjacent carbons, shifting 13C signals to δ ~120–140 ppm .

- IR Spectroscopy : Look for C-O-C stretching (~1,100 cm⁻¹) from the dioxolane and C-Br vibrations (~650 cm⁻¹) .

- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N/Br percentages (e.g., ±0.3% deviation acceptable) .

Q. What stability considerations are critical during storage?

- Methodological Answer : Store under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis of the dioxolane ring. Avoid prolonged exposure to light, as bromothiazoles are prone to photodegradation. Stability tests using HPLC (e.g., 95% purity retention over 6 months) are recommended .

Advanced Research Questions

Q. How does the dioxolane substituent influence the thiazole ring’s electronic properties and reactivity?

- Methodological Answer : The dioxolane’s electron-donating oxygen atoms increase electron density at the thiazole’s 2-position, enhancing nucleophilic substitution reactivity at the 5-bromo site. X-ray crystallography (e.g., puckering parameters Q = 0.272–0.282 Å) reveals conformational distortion in the thiazole ring, which may affect binding in biological targets . Computational studies (DFT) can quantify charge distribution using Mulliken population analysis .

Q. What computational approaches predict regioselectivity in bromine migration reactions?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical software (Gaussian, ORCA) to model potential energy surfaces for bromine migration. Transition state analysis (NEB method) identifies activation barriers .

- Halogen Dance Mechanism : Simulate lithiation steps with LDA using solvent-dependent dielectric constants (ε = 7.58 for THF) to optimize Br⁻ displacement .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles between the thiazole and dioxolane rings (e.g., 36.69–36.85° in analogs), confirming steric effects. Intermolecular interactions (e.g., π-π stacking at 3.75 Å ) inform solubility and crystallization protocols. Refinement parameters (R factor <0.05) ensure accuracy .

Contradiction Analysis & Experimental Design

Q. How to address discrepancies in reported melting points for similar bromothiazoles?

- Methodological Answer : Compare DSC data (heating rate 10°C/min) across studies. Variations (e.g., 55–60°C vs. 327–328 K ) may stem from polymorphic forms. Recrystallize from hexane/heptane mixtures and characterize via PXRD to identify dominant phases .

Designing a reaction to functionalize the 5-bromo position without dioxolane cleavage:

- Methodological Answer : Use Suzuki-Miyaura coupling with arylboronic acids under mild conditions (Pd(PPh3)4, K2CO3, DMF/H2O, 60°C). Monitor reaction progress via TLC (Rf shift from 0.5 to 0.7 in ethyl acetate/hexane). Protect the dioxolane with trimethylsilyl groups if acidic conditions are unavoidable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。